1-(4-Piperazin-1-ylsulfonylphenyl)ethanone
Description
Significance of the Piperazine (B1678402) Scaffold in Drug Discovery Efforts
The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its versatile pharmacological properties. mdpi.com This six-membered heterocycle containing two nitrogen atoms at opposite positions is a common feature in numerous approved drugs. researchgate.net Its significance stems from its ability to influence a molecule's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles. researchgate.net The piperazine moiety can also serve as a versatile linker to connect different pharmacophoric elements and can engage in crucial hydrogen bonding and hydrophobic interactions with biological targets. researchgate.net
Derivatives of piperazine have demonstrated a wide array of biological activities, including but not limited to:
Anticancer nih.govamericanelements.com
Antimicrobial nih.gov
Antidepressant
Antipsychotic
Antiviral mdpi.com
The conformational flexibility of the piperazine ring allows it to adapt to the binding sites of various receptors and enzymes, further cementing its role as a valuable building block in the design of new therapeutic agents. researchgate.net
Role of the Sulfonamide Moiety in Pharmaceutical Interventions
The sulfonamide group (-SO₂NH-) is another cornerstone of pharmaceutical sciences, historically recognized for its groundbreaking role in the development of the first synthetic antimicrobial agents. chemicalbook.com Beyond their antibacterial applications, sulfonamides are integral to a diverse range of therapeutic classes. This functional group is a key component in drugs developed as:
Anticancer agents
Anticonvulsants
Anti-inflammatory drugs
Diuretics
Hypoglycemic agents chemicalbook.com
The sulfonamide moiety's ability to act as a bioisostere for other functional groups and its capacity to form strong hydrogen bonds contribute to its widespread use in drug design. Its presence in a molecule can significantly influence binding affinity and selectivity for a variety of biological targets.
Acetophenone (B1666503) Derivatives as Key Pharmacophores in Chemical Biology
Acetophenone and its derivatives represent a class of aromatic ketones that serve as valuable intermediates and structural motifs in the synthesis of biologically active compounds. The acetophenone skeleton is recognized as a useful scaffold in drug research and development. bldpharm.com Modifications to the acetophenone backbone can lead to compounds with a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The ketone group can participate in various chemical reactions, making it a versatile handle for the synthesis of more complex molecules.
Overview of Research Trajectories for Sulfonylphenyl Ethanones
While specific research on 1-(4-Piperazin-1-ylsulfonylphenyl)ethanone is not extensively published, the broader class of sulfonylphenyl ethanones and related piperazine sulfonamides has been the subject of various investigations. These studies provide insights into the potential therapeutic applications of this chemical class.
Anticancer Activity: Several studies have highlighted the anticancer potential of compounds containing both piperazine and sulfonamide moieties. For instance, novel benzamide-piperazine-sulfonamide hybrids have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines, with some compounds displaying significant activity. chembk.com The combination of these pharmacophores is believed to contribute to their ability to interfere with cancer cell proliferation.
Antimicrobial Activity: The historical success of sulfonamides as antibacterial agents continues to inspire the development of new derivatives. Piperazine-containing compounds have also shown considerable antimicrobial efficacy. researchgate.net Research into hybrids combining these two moieties is an active area. For example, piperazine derivatives have been investigated for their activity against various bacterial and fungal strains, with some exhibiting promising results. nih.gov
Central Nervous System (CNS) Activity: The piperazine scaffold is a well-known component of many CNS-active drugs. When combined with a sulfonamide group, there is potential for novel neurological activities. Research into piperazine-based sulfonamides for neurological disorders is an emerging field, with some compounds being investigated for their neuroprotective effects.
The following table summarizes the biological activities of some representative piperazine sulfonamide and acetophenone derivatives, offering a glimpse into the potential of this compound.
| Compound Class | Example Biological Activities |
| Benzamide-piperazine-sulfonamide hybrids | Anticancer (Cytotoxic against HeLa, A549, A375, MD-AMB-231, and T98G cell lines) chembk.com |
| Azole-containing piperazine derivatives | Antibacterial, Antifungal researchgate.net |
| Piperazine-conjugated vindoline (B23647) derivatives | Antiproliferative against various human tumor cell lines americanelements.com |
| Piperazine-substituted dihydrofuran derivatives | Potential for various biological activities based on the versatile piperazine scaffold nih.gov |
Due to the limited direct research on this compound, a significant portion of its therapeutic potential is inferred from the well-documented activities of its constituent pharmacophores and closely related analogs. Future research is anticipated to focus on the synthesis of a library of derivatives and their systematic evaluation for a range of biological activities, particularly in the areas of oncology, infectious diseases, and neurology. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compound to enhance potency and selectivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-piperazin-1-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10(15)11-2-4-12(5-3-11)18(16,17)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMOTUAHMUXQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 4 Piperazin 1 Ylsulfonylphenyl Ethanone and Its Precursors
Established Synthetic Routes to 1-(4-Piperazin-1-ylsulfonylphenyl)ethanone
The primary strategies for synthesizing the title compound involve the formation of the critical sulfur-nitrogen bond between the piperazine (B1678402) ring and the substituted phenylsulfonyl moiety.
A direct and common approach to arylsulfonylpiperazines is the reaction between piperazine and a corresponding arylsulfonyl chloride. In this strategy, the nucleophilic secondary amine of the piperazine ring attacks the electrophilic sulfur atom of the sulfonyl chloride. The synthesis of this compound can be achieved by reacting piperazine with 4-acetylbenzenesulfonyl chloride.
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the piperazine, which would render it non-nucleophilic. The choice of solvent is often a polar aprotic solvent like dichloromethane (B109758) (DCM) or ethanol. researchgate.netmdpi.com To avoid double substitution on both nitrogen atoms of piperazine, an excess of piperazine can be used, or one of the piperazine nitrogens can be protected with a suitable protecting group (e.g., Boc), which is later removed.
Table 1: Typical Reaction Conditions for Sulfonylation of Piperazine
| Parameter | Details |
| Nucleophile | Piperazine or N-Boc-piperazine |
| Electrophile | 4-acetylbenzenesulfonyl chloride |
| Base | Triethylamine, Pyridine, or excess Piperazine |
| Solvent | Dichloromethane (DCM), Ethanol, Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
More elaborate, multi-step syntheses allow for greater flexibility and the introduction of various functional groups. researchgate.nettue.nlsyrris.jprsc.org Such sequences might be employed when the required sulfonyl chloride is not commercially available or when specific regiochemistry is required. A plausible multi-step route could begin with a different starting material, such as 4-nitrobenzenesulfonyl chloride.
A representative sequence is outlined below:
Sulfonamide Formation: 1-Boc-piperazine is reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to form 1-Boc-4-(4-nitrophenylsulfonyl)piperazine. The Boc group serves to protect one of the piperazine nitrogens and prevent di-sulfonylation.
Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amino group. This is a crucial transformation and can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over a Palladium, Platinum, or Nickel catalyst) or by using a metal in acidic conditions (e.g., Fe, Sn, or Zn in HCl). masterorganicchemistry.com This yields 1-Boc-4-(4-aminophenylsulfonyl)piperazine.
Introduction of the Acetyl Group: The acetyl group can be introduced via the transformation of the newly formed amino group. One common method is the Sandmeyer reaction, where the amine is first converted to a diazonium salt, which can then be subjected to further reactions. However, a more direct approach would be Friedel-Crafts acylation of a suitable precursor, though this is less common after the sulfonamide is in place due to the deactivating nature of the sulfonyl group.
Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the target compound.
Mechanistic Aspects of Key Synthetic Transformations
Understanding the mechanisms of the core reactions is fundamental to optimizing synthetic routes and predicting potential side products.
The formation of the sulfonamide bond is a classic example of a nucleophilic acyl substitution-like reaction, but on a sulfur center. The mechanism proceeds through a two-step addition-elimination pathway.
Nucleophilic Attack: The nitrogen atom of piperazine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride (R-SO₂Cl). The electron-withdrawing oxygen and chlorine atoms polarize the sulfur atom, making it susceptible to attack. researchgate.net
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy pentacoordinate sulfur intermediate.
Elimination of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion, which is a good leaving group. A proton is subsequently lost from the nitrogen atom (typically removed by a base in the reaction mixture) to yield the stable sulfonamide product. youtube.com
This mechanism is analogous to the nucleophilic substitution at a carbonyl carbon. The presence of electron-withdrawing groups on the aromatic ring of the sulfonyl chloride enhances the electrophilicity of the sulfur atom, accelerating the reaction. masterorganicchemistry.com
The reduction of an aromatic nitro group to a primary amine is a pivotal transformation in many synthetic sequences. wikipedia.org The process involves a six-electron reduction. nih.gov
Catalytic Hydrogenation: In this method, the nitro compound and a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) are exposed to hydrogen gas. The nitro compound adsorbs onto the surface of the catalyst, where the transfer of hydrogen atoms occurs, leading to the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. masterorganicchemistry.com
The choice of reducing agent can be critical, as some reagents may affect other functional groups present in the molecule.
While not always used in the direct synthesis of the title compound's core structure, condensation reactions are vital for creating precursors or for derivatizing the final molecule, particularly at the acetyl group.
Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. vedantu.combyjus.com The acetyl group of this compound has α-hydrogens, making it a suitable ketone partner for this reaction. The mechanism involves:
Enolate Formation: A base (e.g., NaOH) removes an α-proton from the ketone (the ethanone (B97240) moiety) to form a resonance-stabilized enolate ion. chemistnotes.comgordon.edu
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). youtube.com
Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to form a β-hydroxy ketone (an aldol addition product).
Dehydration: The β-hydroxy ketone often readily undergoes base-catalyzed dehydration to yield a stable, conjugated α,β-unsaturated ketone, also known as a chalcone.
Mannich Reaction: The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound (like a ketone), formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgbyjus.com It is used to introduce an aminomethyl group. adichemistry.comlibretexts.org The mechanism proceeds as follows:
Iminium Ion Formation: The amine reacts with formaldehyde in an acidic medium to form a highly electrophilic iminium ion after dehydration. adichemistry.com
Enol Formation: The ketone (the active hydrogen compound) tautomerizes to its enol form under the acidic conditions. libretexts.org
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion.
Deprotonation: A final deprotonation step regenerates the carbonyl group and yields the final product, a β-amino-carbonyl compound known as a Mannich base. byjus.com
Optimization of Reaction Conditions and Yield Enhancement Strategies
The synthesis of this compound typically proceeds via the reaction of 4-acetylbenzenesulfonyl chloride with piperazine. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction times and the formation of byproducts, such as the disubstituted piperazine. Key parameters that are often manipulated include solvent, temperature, stoichiometry of reactants, and the use of catalysts.
A foundational approach described in patent literature for similar monosubstituted piperazines involves reacting equimolecular proportions of the sulfonyl chloride and piperazine. To drive the reaction towards monosubstitution, maintaining a homogeneous solution throughout the reaction is critical. The use of solvents like dioxane has been reported for the synthesis of related compounds, with the reaction mixture being kept below 60°C to control reactivity.
To prevent the formation of the symmetrical disubstituted piperazine, a significant excess of piperazine is often employed. This stoichiometric imbalance favors the monosubstituted product as the sulfonyl chloride is more likely to react with an unreacted piperazine molecule rather than the already formed monosubstituted product. For instance, in the synthesis of related benzhydrylpiperazine derivatives, a twofold excess of piperazine is common.
The choice of base and solvent system also plays a pivotal role. In many syntheses of N-arylsulfonylpiperazines, a tertiary amine base such as triethylamine or diisopropylethylamine (DIPEA) is used to scavenge the hydrochloric acid generated during the reaction. Dichloromethane (DCM) or other inert aprotic solvents are frequently used as the reaction medium.
The order of addition of reactants can also influence the product distribution. Adding the sulfonyl chloride solution dropwise to a solution containing a large excess of piperazine can help to maintain a low concentration of the sulfonyl chloride, further minimizing the formation of the disubstituted byproduct.
The table below summarizes typical reaction conditions that can be optimized for the synthesis of this compound, based on analogous reactions reported in the literature.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Parameter | Variation | Expected Outcome |
|---|---|---|
| Solvent | Dichloromethane, Dioxane, Acetonitrile | Affects solubility of reactants and reaction rate. |
| Temperature | 0°C to Room Temperature to 60°C | Lower temperatures can increase selectivity for monosubstitution. |
| Piperazine Stoichiometry | 1.1 to 5 equivalents | Higher excess of piperazine favors the monosubstituted product. |
| Base | Triethylamine, DIPEA, No base | Scavenges HCl byproduct, influencing reaction rate and yield. |
| Reaction Time | 1 to 24 hours | Monitored by TLC or LC-MS to determine optimal duration. |
Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a high-purity solid.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and their intermediates to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry strategies can be envisioned and have been applied to similar transformations.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. In the context of sulfonamide synthesis, microwave-assisted methods have been successfully employed. For the synthesis of this compound, a microwave-assisted approach could involve reacting 4-acetylbenzenesulfonyl chloride with piperazine in a suitable solvent under controlled microwave irradiation. This technique can enhance the reaction rate, potentially allowing for the use of less solvent and lower temperatures, thereby reducing energy consumption.
A study on the microwave-assisted synthesis of other sulfonamides demonstrated a significant rate enhancement, with reactions completing in minutes rather than hours. This approach often leads to higher purity of the crude product, simplifying the purification process.
Phase-Transfer Catalysis:
Phase-transfer catalysis (PTC) is another green chemistry technique that can be applied to the synthesis of N-arylsulfonylpiperazines. This method is particularly useful for reactions involving reactants that are soluble in different, immiscible phases. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could facilitate the transfer of the piperazine from an aqueous phase to an organic phase containing the 4-acetylbenzenesulfonyl chloride.
The use of PTC can offer several advantages, including the use of water as a solvent, milder reaction conditions, and the ability to use inexpensive inorganic bases like potassium carbonate. This avoids the need for volatile and often toxic organic solvents and organic bases. For example, the synthesis of 1-benzylpiperazine (B3395278) has been achieved with high yields using a phase-transfer catalyst with potassium hydroxide (B78521) as the base.
The following table outlines potential green chemistry approaches for the synthesis of this compound with their respective advantages.
Table 2: Green Chemistry Approaches in this compound Synthesis
| Green Chemistry Approach | Reaction Conditions | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | 4-acetylbenzenesulfonyl chloride, piperazine, solvent (e.g., ethanol), microwave irradiation (e.g., 100-150°C, 10-30 min) | Reduced reaction time, increased yield, lower energy consumption, cleaner reaction profile. |
| Phase-Transfer Catalysis | 4-acetylbenzenesulfonyl chloride in an organic solvent (e.g., toluene), piperazine in aqueous phase with an inorganic base (e.g., K2CO3), and a phase-transfer catalyst (e.g., TBAB) | Use of environmentally benign solvents (water), milder conditions, avoidance of organic bases, simplified work-up. |
| Solvent-Free Synthesis | Neat reaction of 4-acetylbenzenesulfonyl chloride and piperazine, potentially with microwave irradiation or mechanochemical mixing. | Elimination of solvent waste, potential for higher throughput, atom economy. |
These green chemistry approaches offer promising alternatives to traditional synthetic methods, aligning with the growing demand for sustainable and environmentally responsible chemical manufacturing.
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy serves as a cornerstone for the determination of the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR analyses provide critical data on the chemical environment, connectivity, and spatial arrangement of atoms within 1-(4-Piperazin-1-ylsulfonylphenyl)ethanone.
Proton NMR (¹H NMR) Analyses
Proton NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The analysis of chemical shifts, integration, and signal splitting patterns allows for the assignment of each proton in the structure of this compound.
A search for specific ¹H NMR data for this compound did not yield experimentally determined spectra in the provided results. Spectroscopic data for analogous compounds, such as those with different substitution patterns or related piperazine-containing structures, are available but are not directly applicable for a precise analysis of the target compound.
Carbon-13 NMR (¹³C NMR) Investigations
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal, with its chemical shift indicative of its hybridization and electronic environment.
Similar to the ¹H NMR data, specific, experimentally verified ¹³C NMR data for this compound were not found in the available search results. While data for related structures, such as 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, exist, they cannot be used to accurately represent the ¹³C NMR spectrum of the title compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.
A literature search did not provide a specific experimental IR spectrum for this compound. However, based on its structure, the following characteristic absorption bands would be anticipated:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1680-1700 |
| SO₂ (Sulfonamide) | 1330-1370 (asymmetric) and 1140-1180 (symmetric) |
| C-N (Piperazine) | 1150-1250 |
| N-H (Piperazine) | 3200-3500 (secondary amine) |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
Specific mass spectrometry data for this compound was not available in the search results. The hydrochloride salt of a related isomer, 1-[3-(piperazin-1-ylsulfonyl)phenyl]ethanone, is mentioned, but its mass spectrum would differ from the target compound scbt.com.
Elucidation of Diagnostic Fragmentation Pathways
In the absence of an experimental mass spectrum, the expected fragmentation pathways for this compound can be predicted based on its structure. Key fragmentations would likely involve the cleavage of the sulfonamide bond, loss of the acetyl group, and fragmentation of the piperazine (B1678402) ring. These diagnostic fragments would provide confirmatory evidence for the compound's structure.
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a biological target.
Virtual Screening Methodologies
Virtual screening is a computational strategy used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. u-strasbg.fr This process acts as a filter, reducing the number of compounds that need to be synthesized and tested experimentally. u-strasbg.fr Methodologies for virtual screening are generally categorized as either ligand-based or structure-based. Structure-based virtual screening, which relies on the three-dimensional structure of the target protein, employs docking algorithms to predict how well different ligands fit into the binding site. u-strasbg.fr
A comprehensive search of scientific literature did not yield specific studies detailing the use of virtual screening methodologies to identify or optimize 1-(4-Piperazin-1-ylsulfonylphenyl)ethanone as a ligand for any particular biological target.
Binding Affinity Predictions and Interaction Modes
Following the prediction of a ligand's pose within a receptor's active site, scoring functions are used to estimate the binding affinity. This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction. impactfactor.org These simulations also reveal the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, studies on various phenylpiperazine derivatives have highlighted the importance of specific amino acid residues, like Tyr113, in anchoring ligands within a receptor's active site through hydrogen bonding. nih.gov Similarly, docking studies of other sulfonyl piperazine (B1678402) compounds have shown their ability to form hydrogen bonds with key residues like aspartic acid in their targets. mdpi.comnih.gov
While these methods are widely applied to related molecules, specific binding affinity predictions and detailed interaction modes for this compound with a particular biological target are not available in the reviewed scientific literature. Docking studies on structurally similar compounds, such as fluorinated analogues of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, have been performed to show good affinity towards targets like the sigma-1 receptor, indicating the potential of the core piperazine structure for molecular recognition. rsc.org
| Binding Affinity (ΔG) Range (kcal/mol) | Associated Binding Strength | Typical Interpretation in Drug Discovery |
|---|---|---|
| -10 to -12 | Very Strong / High Affinity | Potent inhibitor or ligand, often in the nanomolar (nM) range. |
| -8 to -10 | Strong / Good Affinity | Good lead candidate, often in the sub-micromolar (low µM) range. |
| -6 to -8 | Moderate Affinity | Potential starting point for optimization, often in the micromolar (µM) range. |
| -4 to -6 | Weak Affinity | Weak binder, may not be a promising candidate without significant modification. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are used to investigate the intrinsic electronic properties of a molecule. These methods provide fundamental insights into molecular structure, stability, and chemical reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. espublisher.commdpi.com It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov In pharmaceutical sciences, periodic DFT calculations can be used to generate spectral data (e.g., NMR, IR) to compare with experimental results, verify crystal structures, and gain insight into polymorphism and crystallization processes. mdpi.com
Specific DFT analysis of this compound is not documented in the available literature. Such a study would typically involve optimizing the molecule's 3D geometry and then calculating various electronic and structural parameters.
HOMO-LUMO Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. mdpi.com A small energy gap suggests that a molecule is more chemically reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated. researchgate.net
A detailed HOMO-LUMO analysis for this compound has not been reported. This analysis would be valuable for understanding its chemical reactivity, kinetic stability, and charge transfer properties. nih.gov
| Parameter | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | (I - A) / 2 | Measures the resistance to charge transfer. Hard molecules have a large energy gap. mdpi.com |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules have a small energy gap and are more reactive. mdpi.com |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons towards itself. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. nih.gov The MEP map displays electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, typically colored blue), which are prone to nucleophilic attack. nih.gov It is valuable for understanding intermolecular interactions, particularly hydrogen bonding and lone pair-π interactions, and for identifying reactive sites on the molecule's surface. nih.gov
An MEP analysis of this compound has not been published. Such a map would reveal the locations of its negative electrostatic potential, likely around the oxygen atoms of the sulfonyl and acetyl groups, and positive potential around the hydrogen atoms, providing insight into its intermolecular interaction patterns.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, providing detailed insights into their conformational flexibility and stability. nih.gov For piperazine-containing compounds like this compound and its derivatives, MD simulations can elucidate how the molecule interacts with its biological target and how its structure adapts to the binding site environment.
While specific MD simulation studies on this compound are not extensively detailed in the available literature, the methodology has been applied to structurally similar compounds, offering a clear indication of its utility. For instance, in the study of a fluorinated analogue, 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone (FEt-PPZ), designed for targeting the sigma-1 receptor (σ1R), MD simulations were conducted over a 50-nanosecond period. rsc.org The results indicated excellent stability of the ligand-receptor complex, evidenced by a low root mean square deviation (RMSD) value of 2 Å. rsc.org This stability is crucial for ensuring a sustained interaction with the target receptor.
The general process for such a simulation involves several key steps:
System Setup: The protein-ligand complex is placed in a simulation box, typically solvated with a water model (e.g., orthorhombic simple point charge - SPC) to mimic physiological conditions. mdpi.com
Energy Minimization: The initial structure is relaxed to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated and pressurized to the desired simulation temperature and pressure, allowing the solvent and ions to equilibrate around the protein and ligand.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.
Computational Approaches in Drug Design and Optimization
Computational methods are integral to modern drug discovery, enabling the efficient design and optimization of novel therapeutic agents. nih.gov These approaches range from identifying initial hit compounds to refining their properties to become clinical candidates. For compounds related to this compound, various computational strategies have been employed to explore their therapeutic potential.
Structure-Based and Ligand-Based Design:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For example, docking studies were instrumental in identifying 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential ligand for the σ1R by predicting its binding mode and affinity. rsc.org Similarly, in the development of potential antipsychotics, docking was used to evaluate a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives against a homology model of the human dopamine (B1211576) D2 receptor, correlating well with experimental results. nih.govbohrium.com
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This model can then be used to screen large virtual libraries for new compounds with the desired features. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com In the design of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, QSAR models were developed that strongly supported the experimental findings and helped identify key molecular descriptors influencing their antipsychotic potential. nih.govbohrium.com
Virtual Screening and Lead Optimization: Computational techniques facilitate high-throughput virtual screening of large compound libraries to identify promising "hit" molecules, significantly reducing the time and cost compared to traditional screening. nih.gov Once a hit is identified, computational tools are used for lead optimization. This involves in silico modification of the lead structure to improve properties such as:
Binding affinity and selectivity
Pharmacokinetic profile (absorption, distribution, metabolism, excretion)
Toxicity profile
An example of this optimization process is the development of the fluorinated σ1R imaging agent, FEt-PPZ. Starting with the computationally identified hit (PPZ), a fluoroethoxy group was added to create a radiolabeled version suitable for PET imaging, with docking studies confirming that the modification retained high binding affinity. rsc.org
The integration of these computational methods, often powered by machine learning and artificial intelligence, accelerates the entire drug discovery pipeline, from initial target identification to the design of optimized drug candidates. nih.govmdpi.com
Chemical Reactivity and Mechanistic Studies of 1 4 Piperazin 1 Ylsulfonylphenyl Ethanone
Nucleophilic and Electrophilic Reactivity of the Ethanone (B97240) Moiety
The ethanone (acetyl) group attached to the piperazine (B1678402) nitrogen is a key site for chemical modification. The carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. However, a more prominent aspect of its reactivity involves the α-carbon (the methyl group).
The protons on the α-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, allowing for enolate formation under basic conditions. This enolate can then react with various electrophiles. A significant example of this reactivity is the α-halogenation of the ethanone group. For instance, the synthesis of 2-bromo-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone demonstrates the susceptibility of the α-position to bromination. researchgate.net This transformation introduces a leaving group, converting the ethanone moiety into an alkylating agent, which is pivotal for further synthetic transformations. researchgate.net
| Reaction Type | Reagents & Conditions | Product | Reference |
| α-Bromination | Bromine, suitable solvent | 2-Bromo-1-(4-(piperazin-1-ylsulfonyl)phenyl)ethanone | researchgate.net |
This α-halogenated derivative serves as a versatile intermediate for introducing a variety of substituents via nucleophilic substitution reactions.
Transformations Involving the Piperazine Ring
The piperazine ring in 1-(4-piperazin-1-ylsulfonylphenyl)ethanone features two distinct nitrogen atoms with different reactivity profiles.
N1-Nitrogen: This nitrogen is part of an amide linkage with the ethanone group. The delocalization of the nitrogen lone pair into the carbonyl group significantly reduces its nucleophilicity and basicity, making it generally unreactive towards alkylation or acylation under standard conditions.
N4-Nitrogen: This nitrogen is directly attached to the electron-withdrawing sulfonyl group. This arrangement forms a sulfonamide, which also substantially decreases the nitrogen's nucleophilicity compared to a typical secondary amine.
While direct functionalization of the piperazine ring in the parent molecule is challenging due to this electronic deactivation, transformations are central to the synthesis of related structures. Synthetic strategies for N-aryl piperazines often involve reactions like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) on electron-deficient arenes with a piperazine precursor before the addition of the sulfonyl and ethanone groups. nih.gov In the context of drug metabolism, the piperazine ring, particularly at unsubstituted positions, can be susceptible to metabolic oxidation. nih.gov Furthermore, the entire piperazine ring can be constructed through various methods, including the reductive cyclization of dioximes or the condensation of amines with vicinal diols, highlighting its importance as a synthetic scaffold. researchgate.netmdpi.com
Reactions of the Sulfonyl Group
The phenylsulfonyl group is a robust and generally unreactive moiety under most synthetic conditions. Its primary role is electronic; it is a powerful electron-withdrawing group that influences the reactivity of the rest of the molecule. This effect deactivates the attached phenyl ring towards electrophilic aromatic substitution and reduces the basicity of the N4-nitrogen of the piperazine ring.
Direct chemical reactions involving the cleavage of the sulfur-nitrogen or sulfur-carbon bonds require harsh conditions and are not typically employed for derivatization. However, the sulfonamide's N-H group (in a precursor before substitution) can engage in non-covalent interactions, such as hydrogen bonding and energetically favorable polar–π interactions with aromatic rings. nih.govvu.nl These interactions can be crucial for the molecule's conformation and its binding to biological targets. nih.govvu.nl The stability of the sulfonyl group makes it a reliable linker and a key structural component in modulating the physicochemical properties of the molecule.
Derivatization Reactions and Synthetic Transformations
The most versatile pathway for the derivatization of this compound and its analogues stems from the reactivity of the ethanone moiety. As established, α-halogenation provides a key intermediate for subsequent reactions.
A prime example is the S-alkylation of 1-substituted-1H-tetrazole-5-thiols with 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone. researchgate.net In this reaction, the thiol acts as a nucleophile, displacing the bromide from the α-carbon of the ethanone derivative. This reaction proceeds efficiently under reflux conditions using a base like triethylamine (B128534) in ethanol. researchgate.net
Table of Derivatization Reactions
| Starting Material | Reagent(s) | Reaction Type | Product Class | Reference |
|---|
This strategy highlights a two-step process for functionalizing the molecule:
Activation: Introduction of a leaving group at the α-position of the ethanone group (e.g., bromination).
Nucleophilic Substitution: Reaction with a suitable nucleophile to form a new carbon-heteroatom bond.
This approach allows for the synthesis of a diverse library of compounds by varying the nucleophile, enabling the exploration of structure-activity relationships for various applications.
Structure Activity Relationship Sar and Design of Novel Analogues
Systematic Modification Strategies for the Piperazine (B1678402) Ring
The piperazine ring is a common motif in pharmacologically active compounds, valued for its ability to be modified at the N-1 and N-4 positions and for its impact on physicochemical properties like solubility and pKa. nih.govnih.gov In the context of the parent compound, the N-1 nitrogen is acylated, leaving the distal nitrogen within the phenylsulfonyl moiety less available for direct substitution. However, in related scaffolds, modifications to the piperazine ring itself or the groups attached to it are a key strategy. The versatile structure of piperazine allows for easy modification to achieve desired pharmacological activity. researchgate.net
For analogous series, structure-activity relationship studies have shown that introducing various substituents on a piperazine ring can dramatically influence biological activity. nih.gov For instance, in some series, the potency of compounds with functional groups attached to the piperazine ring follows a specific order, such as alkyl > chloro > fluoro > nitro.
Table 1: Illustrative SAR of Piperazine Ring Modifications
| Modification Site | Substituent (R) | Expected Impact on Activity | Rationale |
| Piperazine Ring Carbon | Methyl | Variable | May introduce steric hindrance or improve metabolic stability. |
| Piperazine Ring Carbon | Gem-difluoro | Potentially Increased | Can improve metabolic stability and alter electronic properties. researchgate.net |
| N-1 Position (if ethanone (B97240) is replaced) | Small Alkyl Groups (e.g., Methyl, Ethyl) | Potentially Maintained or Increased | Can enhance lipophilicity and cell permeability. |
| N-1 Position (if ethanone is replaced) | Bulky Groups (e.g., Benzyl) | Potentially Decreased | May cause steric clash with the target binding site. |
Systematic exploration of these positions is crucial for developing analogues with optimized potency and selectivity. The two nitrogen atoms in the piperazine ring are key to its utility, often improving the pharmacokinetic characteristics of drug candidates. nih.gov
Derivatization of the Phenyl Ring and Sulfonyl Linker
The phenyl ring and the adjoining sulfonyl linker are critical for orienting the piperazine moiety and for establishing key interactions with a target. Derivatization of the phenyl ring can modulate the electronic and steric properties of the entire molecule.
Studies on related arylpiperazine compounds have demonstrated that substitutions on the phenyl ring significantly affect receptor binding. For example, introducing electron-withdrawing groups para to the piperazine linkage has been shown to strongly reduce activity at certain serotonin (B10506) and dopamine (B1211576) receptors. nih.gov In other inhibitor classes, such as sulfonyl piperazine LpxH inhibitors, there is a clear trend of increasing potency with an increase in the volume of substituents at the meta-position of the phenyl ring, from hydrogen to fluorine, methyl, and chlorine. nih.gov However, excessively bulky groups can be detrimental to activity. nih.gov
The sulfonyl linker serves as a rigid and polar component. While less frequently modified than the aromatic or piperazine rings, its oxygen atoms can act as hydrogen bond acceptors. Its replacement with other linkers, such as an amide or a reversed sulfonamide, would constitute a significant structural alteration, potentially impacting the compound's conformation and binding mode.
Table 2: Illustrative SAR of Phenyl Ring and Sulfonyl Linker Modifications
| Modification Site | Substituent/Modification | Expected Impact on Activity | Rationale |
| Phenyl Ring (ortho-, meta-, para-) | Halogens (F, Cl, Br) | Variable; Position-Dependent | Alters electronics (inductive withdrawal) and size. Can enhance binding or introduce steric hindrance. nih.gov |
| Phenyl Ring (ortho-, meta-, para-) | Small Alkyl (e.g., -CH₃) | Variable; Position-Dependent | Increases lipophilicity and bulk. nih.gov |
| Phenyl Ring (ortho-, meta-, para-) | Electron-Withdrawing (e.g., -CF₃, -CN) | Potentially Decreased or Increased | Significantly alters electronic properties; effect is target-dependent. nih.govnih.gov |
| Phenyl Ring (ortho-, meta-, para-) | Electron-Donating (e.g., -OCH₃) | Variable | Increases electron density and can participate in hydrogen bonding. |
| Sulfonyl Linker | Replacement with Amide Linker | Significant Change | Alters geometry, hydrogen bonding capacity, and metabolic stability. |
Modifications at the Ethanone Functionality
The ethanone (acetyl) group at the N-1 position of the piperazine ring is a key feature of the molecule. Crystal structure analysis of a closely related compound, 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, shows that the piperazine ring adopts a chair conformation and reveals the spatial orientation of the acetyl group relative to the rest of the molecule. nih.govresearchgate.net Modifications to this group can influence potency, selectivity, and metabolic stability.
Potential modifications include:
Alkyl Chain Elongation or Branching: Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) can probe for additional hydrophobic interactions in the binding pocket.
Reduction of the Carbonyl: Conversion of the ketone to a secondary alcohol introduces a hydrogen bond donor and a chiral center, which could lead to stereoselective interactions.
Replacement of the Carbonyl: The carbonyl group can be replaced with other functionalities. For example, oxetanes are known to be chemically and metabolically stable isosteres of carbonyl groups. u-tokyo.ac.jp
Table 3: Illustrative SAR of Ethanone Functionality Modifications
| Modification | Resulting Group | Expected Impact on Activity | Rationale |
| Alkyl Chain Extension | Propanone, Butanone | Variable | Explores larger hydrophobic pockets; may decrease solubility. |
| Carbonyl Reduction | 1-hydroxyethyl | Significant Change | Introduces a chiral center and a hydrogen bond donor/acceptor. |
| Ring Formation | Cyclopropylcarbonyl | Increased Rigidity | Conformationally constrains the acyl group, which may be favorable for binding. |
| Bioisosteric Replacement | Oxetane | Potentially Improved Stability | Acts as a stable isostere of the carbonyl group, maintaining hydrogen bond accepting properties. u-tokyo.ac.jp |
Scaffold-Based Drug Design Utilizing the 1-(4-Piperazin-1-ylsulfonylphenyl)ethanone Core
The this compound scaffold has emerged as a valuable starting point in medicinal chemistry for the rational design of novel therapeutic agents. This core structure offers a unique combination of a flexible piperazine ring, a rigid phenylsulfonyl group, and a reactive ethanone moiety, providing multiple points for chemical modification to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Researchers have systematically explored the structure-activity relationships (SAR) of this scaffold to develop potent inhibitors for various biological targets.
A key strategy in leveraging this core involves the derivatization of the ethanone group. For instance, the synthesis of 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone intermediates allows for the introduction of diverse chemical entities. This approach has been successfully employed to create hybrid molecules with enhanced biological activities. One notable study involved the coupling of these bromoacetylated scaffolds with 1-substituted-1H-tetrazole-5-thiol building blocks. The resulting tetrazole-piperazinesulfonamide hybrids have demonstrated significant in vitro antiproliferative activity against various cancer cell lines.
The exploration of substitutions on the phenylsulfonyl ring has also been a fruitful avenue in the design of novel analogs. Modifications at this position can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. Studies on related N-arylpiperazine sulfonamides have shown that the nature and position of substituents on the aryl ring play a crucial role in determining the biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the compound's potency and selectivity.
The piperazine ring itself serves as a versatile linker that can be modified to fine-tune the molecule's properties. While the core structure specifies an ethanone group, other substitutions on the second nitrogen of the piperazine can lead to compounds with different therapeutic applications. The inherent basicity of the piperazine nitrogen can also be advantageous for forming salts with improved solubility and bioavailability.
The following data tables, derived from studies on closely related analogs, illustrate the structure-activity relationships of compounds based on the broader phenylsulfonyl piperazine scaffold.
Table 1: Antiproliferative Activity of Tetrazole-Piperazinesulfonamide Hybrid Compounds
| Compound ID | R (Substitution on Phenylsulfonyl) | R1 (Substitution on Tetrazole) | GI50 (µM) vs. SiHa | GI50 (µM) vs. MDA-MB-231 | GI50 (µM) vs. PANC-1 |
| 7e | H | 4-Fluorophenyl | ≤0.2 | ≤0.2 | >100 |
| 7g | H | 4-Methoxyphenyl (B3050149) | 1.12 | 2.34 | ≤0.1 |
| 7l | 4-Methyl | 4-Chlorophenyl | 0.98 | 1.56 | ≤0.1 |
| 7n | 4-Methyl | 4-Fluorophenyl | ≤0.2 | ≤0.2 | 1.23 |
| 7p | 4-Chloro | H | 1.23 | 2.11 | ≤0.1 |
| 7s | 4-Chloro | 4-Chlorophenyl | 2.45 | 3.12 | ≤0.1 |
| 7t | 4-Chloro | 4-Fluorophenyl | 1.87 | 2.54 | ≤0.1 |
Data synthesized from studies on related compounds to illustrate potential SAR trends.
The data in Table 1 suggests that the nature of the substituent on both the phenylsulfonyl and the tetrazole moieties significantly impacts the antiproliferative activity. For instance, compounds 7e and 7n , which bear a 4-fluorophenyl group on the tetrazole ring, exhibit potent activity against SiHa and MDA-MB-231 cell lines. researchgate.net In contrast, compounds with a 4-methoxyphenyl or a simple phenyl group at the same position show varied activity profiles across the tested cell lines. researchgate.net Furthermore, substitutions on the phenylsulfonyl ring (R group) also modulate the cytotoxic effects. researchgate.net
Detailed research findings indicate that the spatial arrangement of the different chemical moieties is critical for biological activity. The piperazine ring acts as a central scaffold that correctly orients the substituted phenylsulfonyl group and the appended heterocyclic system (such as tetrazole) for optimal interaction with the biological target. The ethanone group, or its derivatives, can engage in key binding interactions, such as hydrogen bonding or hydrophobic interactions, within the active site of an enzyme or receptor.
In Vitro Biological Evaluation and Mechanistic Investigations of Derivatives
Identification and Validation of Molecular Targets
The precise molecular targets of 1-(4-Piperazin-1-ylsulfonylphenyl)ethanone derivatives are not extensively documented in publicly available research. However, the methodologies for identifying and validating such targets are well-established in drug discovery and chemical biology. These approaches are crucial for understanding the mechanism of action of novel compounds.
Affinity-Based Pulldown Assays and Chemical Proteomics
Affinity-based pulldown assays, coupled with chemical proteomics, represent a powerful strategy for identifying the cellular binding partners of small molecules. This technique typically involves immobilizing a derivative of the compound of interest onto a solid support, such as beads. This "baited" matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "pulled down" and subsequently identified using mass spectrometry. This approach allows for an unbiased screening of potential protein targets in a complex biological sample.
Chemical proteomics extends this concept by using chemical probes, often incorporating a photoreactive group and a tag (like biotin (B1667282) or an alkyne), to covalently label binding proteins within living cells or cell lysates. After labeling, the tagged proteins are enriched and identified, providing a snapshot of the compound's interactions in a more physiological context. While these methods are standard in the field, specific studies applying them to this compound derivatives are not prominently reported.
Biochemical and Biophysical Characterization of Interactions
Once a potential molecular target is identified, the interaction between the compound and the protein needs to be characterized biochemically and biophysically. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity (Kd), kinetics (kon, koff), and thermodynamics. These methods are essential for confirming a direct interaction and understanding the forces driving the binding event. X-ray crystallography can further provide a high-resolution three-dimensional structure of the compound-protein complex, revealing the precise binding mode and key molecular interactions. Specific biophysical studies on this compound derivatives are not widely available in the current body of literature.
Genetic Perturbation Studies (e.g., RNAi, CRISPR-Cas9)
Genetic perturbation techniques, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, are critical for validating the functional relevance of an identified target. By selectively knocking down or knocking out the gene encoding the putative target protein, researchers can assess whether this genetic modification phenocopies the effects of the compound. If the cellular response to the compound is diminished or absent in the genetically modified cells, it provides strong evidence that the compound exerts its effects through that specific target. These powerful genetic tools are instrumental in moving from target identification to target validation. However, published studies detailing the use of RNAi or CRISPR-Cas9 to validate the targets of this compound derivatives have not been identified in the available research.
Enzyme Inhibition Assays and Kinetic Characterization
Research into the enzymatic activity of derivatives of this compound has yielded more specific findings, particularly in the context of metabolic and proliferative pathways.
Inhibition of Acid Alpha-Glucosidase
Derivatives of this compound have been investigated for their potential to inhibit acid alpha-glucosidase (GAA). This enzyme is crucial for the breakdown of glycogen (B147801) in the lysosome. A new class of inhibitors based on a substituted 5-(4-phenylpiperazin-1-ylsulfonyl)indolin-2-one scaffold, which is structurally related to the compound of interest, has been identified through high-throughput screening. nih.gov
The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes, as it can delay carbohydrate digestion and reduce postprandial hyperglycemia. researchgate.netresearchgate.net Kinetic studies are essential to understand the nature of this inhibition. Different piperazine (B1678402) derivatives have been shown to inhibit α-glucosidase through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. researchgate.netnih.gov For instance, a study on thiosemicarbazide-linked quinoline-piperazine derivatives identified competitive inhibitors of α-glucosidase. researchgate.net In contrast, another study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives found them to be non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme. nih.gov
The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity.
| Compound Class | IC50 Value (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Thiosemicarbazide-linked quinoline-piperazine derivatives | 50.0 | Competitive | researchgate.net |
| Piperazine-dithiocarbamate complexes | Varies | Non-competitive | nih.gov |
| Indolo[1,2-b]isoquinoline derivatives | 3.44 - 41.24 | Mixed-type | mdpi.com |
| Acyl pyrazole (B372694) sulfonamides | 1.13 - 28.27 | Not specified | frontiersin.org |
Studies on Dihydrofolate Reductase (DHFR) Modulation
Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate and its derivatives are essential for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies. nih.govzsmu.edu.ua Inhibitors of DHFR can disrupt DNA synthesis and cell proliferation. zsmu.edu.ua
The piperazine scaffold is a common feature in various biologically active compounds, including some DHFR inhibitors. nih.gov While direct studies on the modulation of DHFR by this compound itself are scarce, the broader class of piperazine derivatives has been explored for this activity. Non-classical antifolates, which often contain heterocyclic moieties, are a significant area of DHFR inhibitor research. orscience.ru The kinetic mechanism of DHFR inhibition is crucial for understanding the inhibitor's mode of action and is often determined through initial velocity and product inhibition studies. nih.gov
| Inhibitor Class | Target Organism/Cell Line | Key Findings | Reference |
|---|---|---|---|
| Pteridine and furo[3,2-g]pteridine derivatives | In vitro enzyme assay | Showed moderate DHFR-inhibitory activity. | zsmu.edu.ua |
| Quinazoline and quinazolinone derivatives | Human DHFR (in silico), various cancer cell lines | Identified as effective hDHFR inhibitors. | nih.gov |
Pancreatic Lipase (B570770) Inhibition Investigations
The inhibition of pancreatic lipase is a key strategy in the management of obesity. nih.gov This enzyme plays a crucial role in the digestion of dietary triglycerides, and its inhibition can reduce fat absorption. mdpi.com While specific studies on this compound derivatives are not extensively detailed in the reviewed literature, the broader class of piperazine-containing compounds has been investigated for this activity. Research into structurally diverse pharmaceutical agents has identified that certain molecular attributes can correlate with pancreatic lipase inhibitory action. researchgate.net For instance, three Schiff bases incorporating a 2-(piperazin-1-yl)ethanamine moiety have been synthesized and identified as novel pancreatic lipase inhibitors. dntb.gov.ua The general approach involves screening compounds, such as those from microbial or plant origins, for their ability to inhibit the enzyme, with Orlistat often used as a positive control. nih.govmdpi.com The complexity of pancreatic lipase, whose activity is influenced by factors like substrate, pH, and co-lipase, makes precise prediction of in vivo activity challenging based on in vitro results alone. researchgate.net
Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) and Tubulin Polymerization
Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) protein family is a critical regulator of apoptosis (programmed cell death), with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 promoting cell survival. mdpi.com Overexpression of these proteins is a hallmark of many cancers, making them attractive therapeutic targets. mdpi.com BH3 mimetic compounds, such as ABT-737 and Venetoclax (ABT-199), have been developed to inhibit these proteins. nih.govselleck.co.jp ABT-737 is an inhibitor of Bcl-xL, Bcl-2, and Bcl-w, while Venetoclax is highly selective for Bcl-2. selleck.co.jp The sensitivity of cancer cells to these inhibitors often depends on the co-expression of multiple anti-apoptotic proteins, which can confer resistance. nih.gov While direct studies on this compound derivatives as Bcl-2 inhibitors are not specified, the development of novel small-molecule inhibitors often involves incorporating pharmacophoric moieties like sulfonamides to enhance potency and selectivity. mdpi.com
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, making them a key target for anticancer drugs. mdpi.com A series of pyrazoline derivatives bearing a 3,4,5-trimethoxy phenyl group were synthesized and evaluated as tubulin polymerization inhibitors, with many showing potent activity. nih.gov Similarly, a study on N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine (B87303) and phenothiazine (B1677639) identified several potent inhibitors of tubulin polymerization. nih.gov These compounds induced a G2/M phase cell cycle blockade and were suggested to bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov One phenoxazine derivative, in particular, showed excellent antiproliferative properties with a mean GI50 value of 3.3 nM across numerous cancer cell lines. nih.gov
Receptor Binding Studies and Ligand-Receptor Interactions
Derivatives based on the piperazine scaffold are known to interact with a variety of receptors within the central nervous system. researchgate.net
Sigma Receptors: A screening campaign of piperidine/piperazine-based compounds led to the discovery of a potent sigma-1 receptor (S1R) agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol. nih.gov Another study on arylalkylsulfonyl piperazine derivatives identified ligands with high affinity for σ1 receptors and low affinity for σ2 receptors, noting that halogen substitutions on the sulfonamide moiety were favorable. nih.gov
Adrenergic and Serotonin (B10506) Receptors: The arylpiperazine scaffold is a well-established pharmacophore for various G-protein coupled receptors, including adrenergic and serotonin receptors. nih.gov Computational and binding studies on phenylpiperazine-hydantoin derivatives have explored their structural requirements for affinity and selectivity towards α1-adrenergic receptor subtypes (α1A, α1B, α1D) and serotonin receptors, aiming to develop agents with specific multifunctional profiles for CNS disorders. nih.gov
Voltage-Gated Calcium Channels: A series of piperazinyl quinazolin-4-(3H)-one derivatives were reported as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1). nih.gov Modifications to the piperazine ring and the central scaffold led to compounds with nanomolar affinities and high selectivity over the Cavα2δ-2 subunit, which is associated with improved analgesic efficacy in preclinical models. nih.gov
Cell-Based Phenotypic Assays (Non-Clinical)
In Vitro Anticancer Activity Against Various Cell Lines
The piperazine scaffold is a common feature in molecules designed for anticancer activity. researchgate.net Derivatives have demonstrated cytotoxicity against a wide range of cancer cell lines.
A novel piperazine derivative was found to effectively inhibit the proliferation of K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and other cancer cell lines with GI50 values ranging from 0.06 to 0.16 μM. researchgate.net A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also showed significant growth inhibitory activity against liver (HepG2, HUH7), breast (MCF7), and colon (HCT-116) cancer cell lines. researchgate.net Furthermore, thiouracil derivatives incorporating a piperazine ring exhibited moderate to significant loss of viability in MCF-7 breast cancer cells, with IC50 values as low as 18.23 µM for one lead compound. nih.govmdpi.com Other studies have reported on 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives showing potent cytotoxic activity against breast cancer cell lines, with some compounds exceeding the potency of the reference drug Staurosporine. nih.govresearchgate.net
| Derivative Class | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Novel Piperazine Derivative | K562 | GI50 | 0.06 - 0.16 µM | researchgate.net |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF7 (Breast) | IC50 | 0.31 - 120.52 µM | mdpi.com |
| Thiouracil-piperazine derivative 5e | MCF-7 (Breast) | IC50 | 18.23 µM | nih.gov |
| 4-(piperazin-1-yl)quinolin-2(1H)-one derivative | T-47D (Breast) | IC50 | 2.73 ± 0.16 µM | nih.gov |
In Vitro Antimicrobial Efficacy Against Bacterial and Fungal Strains
Piperazine derivatives have been evaluated for their antimicrobial properties against a panel of clinically relevant pathogens. The title compound this compound is used in the synthesis of the antifungal agent ketoconazole. nih.gov
Studies on various piperazine-containing scaffolds have demonstrated a range of activities. For example, certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones showed no significant inhibitory activity against Staphylococcus aureus and Escherichia coli but exhibited good activity against the fungus Candida albicans. researchgate.net In another study, asperopiperazines A and B, isolated from a marine-derived fungus, showed moderate antibacterial effects against E. coli (inhibition zones of 17-22 mm) and S. aureus (inhibition zones of 16-18 mm), with MIC values of 4-8 µM. researchgate.net A different study on 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) reported potent activity against S. aureus, methicillin-resistant S. aureus (MRSA), and S. epidermidis, with MIC values ranging from 2.5 to 6.7 µg/mL. nih.gov
| Derivative Class | Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Asperopiperazine A/B | E. coli | MIC | 4-8 µM | researchgate.net |
| Asperopiperazine A/B | S. aureus | MIC | 8 µM | researchgate.net |
| Asperopiperazine A/B | C. albicans | Inhibition Zone | 11-12 mm | researchgate.net |
| PNT Derivative | S. aureus | MIC | 2.5 ± 0.0 µg/mL | nih.gov |
| PNT Derivative | MRSA | MIC | 6.7 ± 2.9 µg/mL | nih.gov |
| 4-piperazinylquinoline derivative 5k | S. aureus | MIC | 10 µM | mdpi.com |
Investigations of Cellular Signaling Pathway Modulation
The biological effects of this compound derivatives are often traced back to their ability to modulate key cellular signaling pathways.
One study demonstrated that a novel piperazine derivative induces caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. researchgate.net This multi-targeted inhibition contributes to its potent anticancer effects. researchgate.net In a different context, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were found to protect neuronal cells from oxidative stress. nih.gov The most active compound was shown to decrease reactive oxygen species (ROS) production and promote cell survival through the activation of an IL-6/Nrf2 positive-feedback loop. nih.gov Furthermore, certain thiouracil-piperazine derivatives were found to inhibit Poly (ADP-ribose) polymerase (PARP1) activity, a key enzyme in DNA repair, leading to increased DNA damage and cell death in breast cancer cells. nih.gov
Advanced Research Perspectives and Future Directions for 1 4 Piperazin 1 Ylsulfonylphenyl Ethanone Research
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the process of drug discovery and design. For a scaffold like 1-(4-Piperazin-1-ylsulfonylphenyl)ethanone, these computational tools offer a powerful approach to rapidly design and evaluate novel derivatives with enhanced potency and selectivity.
Future research can leverage AI/ML algorithms for several key applications:
Generative Models for Novel Structures: AI models can be trained on large datasets of known bioactive molecules containing the piperazine (B1678402) scaffold to generate novel chemical structures with a high probability of desired biological activity. These models can explore a vast chemical space to propose derivatives of this compound with optimized properties.
Predictive Modeling for Structure-Activity Relationships (SAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to predict the biological activity of newly designed analogues. bohrium.com By analyzing the structural features of a series of derivatives, these models can identify key molecular descriptors that correlate with their therapeutic effects, guiding the synthesis of more potent compounds. bohrium.com
In Silico Screening and Target Identification: AI-driven docking simulations and molecular dynamics can predict the binding affinity of designed derivatives to various biological targets. This allows for high-throughput virtual screening to prioritize compounds for synthesis and experimental testing, saving significant time and resources. bohrium.comnih.gov For instance, similar piperazine-containing compounds have been successfully screened and identified as potent ligands for targets like the sigma-1 receptor. nih.gov
| AI/ML Application | Description | Potential Impact on Derivative Design |
| Generative Models | Algorithms that create novel molecular structures based on learned patterns from existing data. | Rapidly proposes diverse and synthesizable analogues of this compound with potentially improved properties. |
| Predictive SAR | Machine learning models that correlate a compound's structural features with its biological activity. | Guides the rational design of more potent derivatives by identifying key structural modifications likely to enhance efficacy. |
| In Silico Screening | Computational techniques to predict the binding of molecules to biological targets. | Prioritizes the most promising candidates for synthesis and wet-lab validation, accelerating the discovery process. |
Exploration of Novel Therapeutic Areas for Analogues
The piperazine moiety is a common feature in drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders. researchgate.netresearchgate.net This versatility suggests that analogues of this compound could be developed for new therapeutic applications beyond their initial scope.
Promising future directions include:
Oncology: The phenylsulfonylpiperazine scaffold has been investigated for its antiproliferative properties. For example, certain derivatives have shown significant growth inhibitory activity against various cancer cell lines, including breast cancer. nih.govresearchgate.net Future research could focus on designing analogues of this compound that target specific pathways involved in tumor growth and metastasis. nih.gov
Neurodegenerative and Psychiatric Disorders: The piperazine ring is a key component of many antipsychotic and neuroprotective agents. bohrium.com By modifying the substituents on the core scaffold, it may be possible to develop derivatives with affinity for targets such as dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in conditions like schizophrenia and depression. bohrium.comnih.gov
Infectious Diseases: Piperazine derivatives have a long history of use as antimicrobial and anthelmintic agents. researchgate.net There is potential to explore the development of novel analogues to combat drug-resistant bacteria and other pathogens.
Development of Advanced Synthetic Methodologies
Efficient and versatile synthetic routes are crucial for generating diverse libraries of analogues for biological screening. While established methods for the synthesis of piperazine-containing compounds exist, future research should focus on developing more advanced and sustainable methodologies.
Key areas for development include:
One-Pot Synthesis: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. One-pot procedures have been successfully developed for other complex piperazine derivatives. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of this compound analogues could streamline their production.
Catalytic C-N Bond Formation: Exploring novel catalytic systems, such as those based on palladium or copper, for the arylation of the piperazine nitrogen can provide access to a wider range of derivatives with improved yields and milder reaction conditions.
Deeper Mechanistic Understanding of Biological Interactions
A thorough understanding of how this compound and its derivatives interact with their biological targets at a molecular level is essential for rational drug design.
Future research should employ a combination of experimental and computational techniques to:
Identify and Validate Biological Targets: Utilize techniques such as chemical proteomics and affinity-based probes to identify the specific proteins or enzymes that interact with the compound and its analogues.
Characterize Binding Modes: Employ biophysical methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of the compound-target complex. This structural information is invaluable for understanding the key interactions that drive binding and for designing more potent inhibitors.
Computational Modeling of Interactions: As demonstrated with other piperazine-based ligands, molecular docking and molecular dynamics simulations can provide detailed insights into the binding pose and stability of the ligand-receptor complex, revealing crucial amino acid residues involved in the interaction. nih.gov
Design of Multi-Target Directed Ligands Based on the Core Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously, offer a promising therapeutic strategy. nih.gov The piperazine scaffold is well-suited for the design of MTDLs due to its ability to serve as a linker for different pharmacophores. nih.gov
Future research in this area could focus on:
Pharmacophore Hybridization: Combining the this compound core with other known pharmacophores that act on different but related targets. For example, in the context of cancer, one could link a moiety that inhibits a specific kinase with another that targets a protein involved in apoptosis.
Fragment-Based Drug Discovery: Using fragments of molecules known to bind to different targets and linking them together with the piperazine scaffold to create novel MTDLs.
Systems Biology Approaches: Integrating computational modeling and experimental data to identify optimal target combinations for a particular disease and then designing MTDLs based on the this compound scaffold to modulate these targets.
By pursuing these advanced research directions, the full therapeutic potential of the this compound scaffold and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Piperazin-1-ylsulfonylphenyl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on sulfonyl chloride intermediates. For example, Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst can introduce the ethanone group to the aromatic ring . Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic steps), stoichiometric ratios of reagents (e.g., 1.2 equivalents of piperazine derivative), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements are achieved by inert atmosphere conditions (argon/nitrogen) to prevent side reactions .
Q. How is X-ray crystallography utilized to determine the crystal structure of this compound, and what role does SHELX software play?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure. SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) are critical for processing diffraction data. Key parameters include:
- Data collection : High-resolution (<1.0 Å) at low temperature (e.g., 113 K) to minimize thermal motion .
- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks .
- Validation : R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability .
Q. Which analytical techniques are essential for confirming purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., sulfonyl peak at ~3.3 ppm for piperazine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] = 293.12 g/mol) .
- HPLC : Purity ≥95% is confirmed using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity against cancer targets?
- Methodological Answer :
- Analog Synthesis : Modify the piperazine sulfonyl group (e.g., fluorobenzyl substituents) to assess electronic effects .
- Biological Assays : Test derivatives in cytotoxicity assays (e.g., MTT assay on HeLa cells) and kinase inhibition (IC₅₀ determination via ADP-Glo™ assay) .
- Data Correlation : Use molecular docking (e.g., AutoDock Vina) to link structural features (e.g., sulfonyl group hydrogen bonding) to activity .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compounds via HPLC and NMR to exclude impurities as confounding factors .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Q. How does computational modeling enhance understanding of interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of the sulfonyl-phenyl moiety in kinase active sites .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrophobic piperazine ring, hydrogen-bond acceptor sulfonyl group) using Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
